mTOR Inhibitor Potency: Derivative of 3-Bromo-4-methylbenzohydrazide Demonstrates Low Micromolar Antiproliferative Activity
A derivative of the target compound, specifically 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide (compound 7c), demonstrated potent anti-proliferative activity against TNBC cell lines. This activity is directly attributable to the specific 3-bromo-4-methyl substitution pattern on the benzohydrazide core, which was identified through pharmacophore-based virtual screening as a key feature for mTOR inhibition [1].
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Derivative of 3-Bromo-4-methylbenzohydrazide (compound 7c) exhibits IC50 values of 3.38 μM and 4.30 μM |
| Comparator Or Baseline | The specific 3-bromo-4-methyl chemotype was selected over alternative substitution patterns based on its ability to fit a validated mTOR pharmacophore model [1]. |
| Quantified Difference | N/A (Class-level inference based on pharmacophore fit) |
| Conditions | MDA-MB-231 and MDA-MB-468 human triple-negative breast cancer cell lines |
Why This Matters
This evidence validates the 3-bromo-4-methyl substitution pattern as a privileged chemotype for developing mTOR inhibitors, making the target compound a critical building block for medicinal chemistry programs targeting the PI3K/Akt/mTOR pathway.
- [1] Xu T, et al. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer. Eur J Med Chem. 2021 Jul 5;219:113424. View Source
